(+/-)-Lunacridine

Topoisomerase II Inhibition Anticancer Mechanism of Action

(+/-)-Lunacridine is a racemic quinoline alkaloid with a unique dual-targeting profile—potent human topoisomerase II inhibition (IC₅₀ < 5 µM) plus α-glucosidase binding. Its 4,8-dimethoxy substitution pattern drives DNA intercalation (50% ethidium fluorescence decrease at 0.22 mM). Unlike generic quinoline alkaloids, its room-temperature instability demands cold-chain handling; substitution yields non-comparable data. Ideal as a positive control in topo II decatenation assays, a scaffold for anticancer SAR (P388 IC₅₀ = 39.52 µg/mL), and a lead for dual-target inhibitor screening.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 103303-14-6
Cat. No. B1675442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Lunacridine
CAS103303-14-6
Synonyms(+/-)-Lunacridine
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC)O
InChIInChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3
InChIKeyVRMGQDHQTYUISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buy (+/-)-Lunacridine (CAS 103303-14-6): A Naturally-Derived Quinoline Alkaloid for Topoisomerase II and α-Glucosidase Research


(+/-)-Lunacridine is a racemic mixture of a naturally occurring quinoline alkaloid originally isolated from Lunasia amara [1]. It is characterized as a DNA intercalating agent and a potent inhibitor of human topoisomerase II [1], with additional in silico evidence pointing to α-glucosidase inhibition [2]. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol [3]. The compound is primarily used as a bioactive chemical in research settings to study mechanisms of antibacterial and anticancer activity [1][4].

Technical Procurement for (+/-)-Lunacridine: Why Other Quinoline Alkaloids Cannot Substitute


While many quinoline alkaloids (e.g., lunacrine, skimmianine, graveolinine) share a common scaffold, their biological profiles are not interchangeable. (+/-)-Lunacridine exhibits a unique dual-targeting profile—combining human topoisomerase II inhibition with α-glucosidase inhibition—that is not a class-wide feature [1][2]. Its specific substitution pattern (4,8-dimethoxy-1-methylquinolin-2-one with a 2-hydroxy-3-methylbutyl side chain) directly impacts its DNA intercalation potency and binding affinity [1]. Furthermore, the compound's intrinsic chemical instability at room temperature, which necessitates special handling or derivatization, is a critical logistical consideration not shared by all analogs [1]. Therefore, for studies requiring this precise combination of molecular target engagement and physicochemical properties, substitution with a different quinoline alkaloid will yield non-comparable or irrelevant experimental data.

Quantitative Differential Evidence for (+/-)-Lunacridine (CAS 103303-14-6)


Human Topoisomerase II Inhibition Potency

(+/-)-Lunacridine demonstrates potent inhibition of human topoisomerase II, a key target for anticancer agents. In a decatenation assay, it exhibited an IC₅₀ value of less than 5 µM, establishing it as a potent inhibitor of this isoform [1]. This quantitative potency places it among the active topoisomerase II inhibitors, which is the primary mechanistic basis for its reported cytotoxicity against HeLa and H226 tumor cell lines [1].

Topoisomerase II Inhibition Anticancer Mechanism of Action

DNA Intercalation Potency Relative to a Stabilized Derivative

The DNA intercalation activity of (+/-)-Lunacridine was directly compared to its more stable derivative, 2'-O-trifluoroacetyl lunacridine. The parent compound, lunacridine, induced a 50% decrease in ethidium DNA fluorescence at a concentration of 0.22 mM, whereas the derivative required 0.6 mM to achieve the same effect [1]. This 2.7-fold difference in potency indicates that modifications at the 2'-hydroxyl group can significantly alter the compound's DNA binding affinity, highlighting the importance of the native structure for this specific interaction.

DNA Intercalation Structure-Activity Relationship Molecular Pharmacology

In Silico α-Glucosidase Binding Affinity Compared to Acarbose

In a molecular docking study evaluating potential antidiabetic activity, lunacridine demonstrated a binding affinity to α-glucosidase that was close to that of acarbose, a clinically used α-glucosidase inhibitor [1]. This in silico prediction suggests a novel mechanism of action for lunacridine that is distinct from its DNA-targeting activities, expanding its potential research applications into metabolic diseases.

α-Glucosidase Inhibition Antidiabetic Molecular Docking

Cytotoxic Potency and Binding Energy in P388 Murine Leukemia Cells

The cytotoxic activity of lunacridine on P388 murine leukemia cells was quantified with an IC₅₀ value of 39.52 µg/mL (129.41 µM) [1]. This moderate in vitro activity was correlated with molecular docking studies against DNA, which revealed a predicted binding energy of -6.22 kcal/mol, significantly higher (less favorable) than the -16.37 kcal/mol observed for the original ligand, bis-thiazole [1]. This correlation between a less stable DNA interaction and moderate cytotoxicity provides a baseline for understanding its mechanism and for comparing the potency of analogs or derivatives.

Cytotoxicity Anticancer Molecular Docking

Research and Application Scenarios for (+/-)-Lunacridine


As a Tool Compound for Human Topoisomerase II Inhibition Studies

Given its potent inhibition of human topoisomerase II (IC₅₀ < 5 µM), (+/-)-Lunacridine is well-suited as a positive control or tool compound in enzymatic assays designed to investigate topoisomerase II-mediated DNA decatenation. This application is directly supported by primary research demonstrating its mechanism of action against this specific isoform [1].

For Structure-Activity Relationship (SAR) Studies in DNA Intercalation and Cytotoxicity

The compound's well-characterized DNA intercalation potency (50% decrease in ethidium fluorescence at 0.22 mM) and its quantified, moderate cytotoxicity in P388 murine leukemia cells (IC₅₀ = 39.52 µg/mL) provide a solid baseline for SAR studies. Researchers can use (+/-)-Lunacridine as a scaffold for chemical modifications aimed at improving DNA binding affinity (as measured by docking score, currently -6.22 kcal/mol) and subsequent cytotoxic activity [1][2].

In Silico Discovery and Polypharmacology Research

The computational prediction that lunacridine binds to α-glucosidase with an affinity close to acarbose opens up a distinct research avenue [1]. It can be employed as a lead-like compound in virtual screening or molecular dynamics simulations aimed at identifying dual-target inhibitors for cancer and metabolic diseases, or for validating computational models against its known topoisomerase II activity.

Natural Product Chemistry and Metabolite Profiling

As a naturally occurring quinoline alkaloid isolated from Lunasia amara and Zanthoxylum budrunga, (+/-)-Lunacridine serves as an analytical standard for phytochemical investigations. Its use in LC-HRMS or other methods enables the accurate identification and quantification of this alkaloid in plant extracts, supporting ethnopharmacological studies and natural product discovery efforts [2][3].

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